3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
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Overview
Description
3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic organic compound. It belongs to the class of quinolinones, which are known for their diverse biological activities. This compound has a unique structure that includes an amino group, a methyl group, and a tetrahydroquinolinone core, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzylamine with methyl acetoacetate in the presence of a catalyst can yield the desired compound. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the reaction are carefully selected to optimize the production process and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in the presence of a solvent like ethanol or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides, with the reactions conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions include various quinolinone and tetrahydroquinoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the quinolinone core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminoquinolin-2(1H)-one: Lacks the tetrahydro and methyl groups, leading to different chemical and biological properties.
1-Methylquinolin-2(1H)-one:
5,6,7,8-Tetrahydroquinolin-2(1H)-one: Lacks the amino and methyl groups, resulting in different chemical behavior.
Uniqueness
3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-amino-1-methyl-5,6,7,8-tetrahydroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h6H,2-5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEGMQOBXONXJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C=C(C1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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